N-aminopyridazinium hexafluorophosphate
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Overview
Description
“N-aminopyridazinium hexafluorophosphate” is a chemical compound with the CAS Number: 346412-97-3 . It has a molecular weight of 241.08 and its IUPAC name is 1-aminopyridazin-1-ium hexafluorophosphate (V) . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 241.08 .Safety and Hazards
The safety information for N-aminopyridazinium hexafluorophosphate indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Future Directions
Mechanism of Action
Target of Action
N-aminopyridazinium hexafluorophosphate, also known as 1-AMINOPYRIDAZINIUM HEXAFLUOROPHOSPHATE(1-), is a compound that primarily targets chemical reactions involving nitrogen radicals . These reactions are crucial in various biochemical processes, including the formation of carbon-nitrogen bonds .
Mode of Action
The compound acts as a precursor for nitrogen radicals . It undergoes a single electron reduction and N—N bond fragmentation to deliver nitrogen radicals . These radicals then participate in various reactions, including the formation of carbon-nitrogen bonds under visible light .
Biochemical Pathways
The nitrogen radicals generated by this compound can interact with different substrates, leading to various reactions. These include reactions with arenes, olefins, and alkanes . The resulting products can be involved in numerous biochemical pathways, contributing to the complexity of the molecular structures.
Result of Action
The primary result of the action of this compound is the formation of carbon-nitrogen bonds . This can lead to the synthesis of various complex molecules, contributing to the diversity and complexity of biochemical structures.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of visible light is crucial for the compound to induce carbon-nitrogen bond formation . Additionally, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other chemical species.
Properties
IUPAC Name |
pyridazin-1-ium-1-amine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHKLPWUYQMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6N3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335335 |
Source
|
Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346412-97-3 |
Source
|
Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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